molecular formula C₂₄H₂₆N₂O₁₀ B1145420 5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin CAS No. 858230-17-8

5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin

Cat. No.: B1145420
CAS No.: 858230-17-8
M. Wt: 502.47
InChI Key:
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Description

5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin is a synthetic organic compound derived from indigotin, a naturally occurring dye This compound is characterized by the presence of methoxymethoxy groups attached to the indigotin core, which significantly alters its chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin typically involves the protection of the hydroxyl groups of indigotin with methoxymethyl (MOM) groups. This can be achieved through the reaction of indigotin with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While the industrial production methods for 5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin are not well-documented, it is likely that the process involves similar steps to the laboratory synthesis but on a larger scale. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: It can be reduced to form leuco derivatives.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require strong acids or bases, depending on the desired functional group.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Leuco derivatives.

    Substitution: Various substituted indigotin derivatives, depending on the reagents used.

Scientific Research Applications

5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of methoxymethoxy groups on the reactivity and stability of organic molecules.

    Biology: The compound is investigated for its potential use in biological staining and imaging due to its unique color properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.

    Industry: It is used in the development of new dyes and pigments with enhanced stability and color properties.

Mechanism of Action

The mechanism by which 5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin exerts its effects is primarily through its ability to undergo redox reactions. The methoxymethoxy groups can stabilize the radical intermediates formed during these reactions, making the compound a useful tool in studying redox processes. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, through its quinonoid and leuco forms.

Comparison with Similar Compounds

Similar Compounds

    Indigotin: The parent compound, which lacks the methoxymethoxy groups.

    5,5’,6,6’-Tetramethylindigotin: A similar compound with methyl groups instead of methoxymethoxy groups.

    5,5’,6,6’-Tetrahydroxyindigotin: A compound with hydroxyl groups instead of methoxymethoxy groups.

Uniqueness

5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin is unique due to the presence of methoxymethoxy groups, which significantly alter its chemical reactivity and stability compared to other indigotin derivatives. These groups provide enhanced protection against oxidation and reduction, making the compound more stable under various conditions.

Properties

CAS No.

858230-17-8

Molecular Formula

C₂₄H₂₆N₂O₁₀

Molecular Weight

502.47

Synonyms

2-[1,3-Dihydro-5,6-bis(methoxymethoxy)-3-oxo-2H-indol-2-ylidene]-1,2-dihydro-5,6-bis(methoxymethoxy)-3H-indol-3-one;  (E)-5,5’,6,6’-Tetrakis(methoxymethoxy)-[2,2’-biindolinylidene]-3,3’-dione; 

Origin of Product

United States

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